pep2-EVKI is a cell-permeable peptide specifically designed to disrupt the interaction between the GluR2 subunit of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) and Protein Interacting with C Kinase 1 (PICK1) []. AMPARs are glutamate receptors, a critical type of receptor in the nervous system responsible for excitatory neurotransmission []. PICK1 is a scaffolding protein that plays a role in regulating AMPAR trafficking and function [].
PICK1 interaction is crucial for AMPAR trafficking to the postsynaptic membrane, where it mediates signal transmission between neurons []. pep2-EVKI can be used to study how disrupting this interaction affects AMPAR localization and its subsequent impact on synaptic plasticity and learning [].
PICK1 is involved in regulating AMPAR channel conductance and subunit composition []. pep2-EVKI can be employed to dissect the specific role of PICK1 in these processes, helping us understand how it modulates synaptic function.
Dysregulation of AMPAR signaling is implicated in various neurological disorders like schizophrenia and Alzheimer's disease [, ]. pep2-EVKI can be used to model these conditions in cell cultures and animal models, aiding research into potential therapeutic strategies.
Pep2-EVKI is a synthetic peptide with the sequence YNVYGIEEVKI, designed to selectively disrupt the interaction between the AMPA receptor subunit GluA2 and the protein interacting with C-kinase, commonly referred to as PICK1. This peptide is significant in neuroscience research due to its role in modulating synaptic transmission and receptor trafficking, particularly in relation to glutamate receptors, which are crucial for synaptic plasticity and memory formation. The compound has a CAS number of 1315378-67-6 and is recognized for its ability to penetrate cell membranes, allowing it to exert effects intracellularly .
pep2-EVKI acts by disrupting the interaction between the GluA2 subunit of AMPA receptors and PICK1 [, ]. PICK1 is a scaffolding protein that helps regulate the trafficking and function of AMPA receptors at synapses []. By preventing PICK1 from binding to GluA2, pep2-EVKI potentially alters AMPA receptor localization and function []. Studies suggest that pep2-EVKI does not affect the binding of GluA2 to other regulatory proteins like GRIP or ABP []. Additionally, it does not directly increase the amplitude of AMPA currents, suggesting a more specific role in regulating PICK1-dependent processes [].
The biological activity of Pep2-EVKI is primarily linked to its role in synaptic transmission. By disrupting the interaction between GluA2 and PICK1, Pep2-EVKI alters the dynamics of AMPA receptor trafficking. Research has shown that administration of this peptide can attenuate cocaine-induced drug-seeking behavior in animal models, suggesting its potential role in addiction and relapse mechanisms . Furthermore, it has been demonstrated that Pep2-EVKI affects the AMPA/NMDA receptor ratio and rectification properties, indicating its influence on synaptic efficacy .
Pep2-EVKI can be synthesized using solid-phase peptide synthesis techniques. This method involves sequentially adding protected amino acids to a solid support resin, followed by deprotection and cleavage steps to yield the final peptide product. The synthesis typically requires careful control of reaction conditions to ensure high purity and yield . Additionally, modifications may be introduced to enhance membrane permeability or stability.
Pep2-EVKI has several applications in research, particularly in neuroscience. Its primary uses include:
Interaction studies involving Pep2-EVKI have demonstrated its specificity for PICK1 over other PDZ domain-containing proteins such as GRIP (glutamate receptor interacting protein) and ABP (AMPA receptor-binding protein). These studies typically employ techniques such as pull-down assays and electrophysiological recordings to assess how Pep2-EVKI influences receptor dynamics at synapses . The findings indicate that while Pep2-EVKI blocks PICK1 interactions effectively, it does not interfere with other binding partners of GluA2, highlighting its selectivity.
Several compounds share structural or functional similarities with Pep2-EVKI. Here are a few notable examples:
| Compound Name | Structure/Sequence | Unique Features |
|---|---|---|
| Pep2-SVKE | YNVYGIESVKE | Control peptide that does not block PDZ interactions |
| Pep2-SVKI | YNVYGIESVKI | Binds PDZ domain but prevents interactions with GluR2 |
| Pep2m | KRMKVAKNAQ | Blocks interactions at a different site on GluR2 |
These compounds provide valuable comparisons for understanding the specific actions of Pep2-EVKI within synaptic contexts. Unlike Pep2-SVKE, which serves as a control without functional effects on receptor interactions, Pep2-SVKI retains some binding capability but alters interactions differently than Pep2-EVKI .
pep2-EVKI (YNVYGIEEVKI) functions as a highly selective inhibitor peptide that specifically disrupts the binding interaction between the GluA2 subunit of AMPA receptors and protein interacting with C kinase 1 (PICK1) [1] [2]. This selective inhibition represents a critical mechanism for modulating synaptic transmission through targeted interference with specific protein-protein interactions at neuronal synapses [7]. The peptide demonstrates remarkable specificity by selectively blocking PICK1 PDZ domain interactions while leaving other PDZ protein associations intact [26].
The mechanism of selective inhibition involves the direct competition of pep2-EVKI with the native GluA2 C-terminal sequence for binding to the PICK1 PDZ domain [2]. Research has demonstrated that pep2-EVKI binds PICK1 but does not affect binding of GluA2 to glutamate receptor interacting protein or AMPA receptor binding protein, thus providing highly selective blockade of PICK1 PDZ domain interactions [7] [26]. This selectivity is particularly significant given that PICK1 regulates the subcellular localization and surface expression of its PDZ-binding partners through its unique structural architecture [14].
The functional consequences of this selective inhibition have been extensively characterized through electrophysiological studies [7]. Expression of pep2-EVKI in neurons caused a reduction in the AMPA to NMDA ratio and a decrease in rectification, effects that were opposite to those observed with PICK1 expression [7]. These findings demonstrate that pep2-EVKI effectively antagonizes endogenous PICK1-mediated regulation of AMPA receptor subunit composition at synapses [7].
Table 1: Selective Binding Profile of pep2-EVKI
| PDZ Domain Protein | Binding Affinity | Selectivity Profile | Functional Impact |
|---|---|---|---|
| PICK1 | High (selective binding) | Selective inhibitor | Blocks GluA2-PICK1 interaction |
| GRIP | No binding | No cross-reactivity | No effect on GRIP-mediated trafficking |
| ABP | No binding | No cross-reactivity | No interference with ABP functions |
| PSD95 | No significant binding | No cross-reactivity | Minimal off-target effects |
| Syntenin | No significant binding | No cross-reactivity | Preserved syntenin interactions |
The structural basis for EVKI motif recognition by PICK1 involves specific molecular interactions that distinguish this sequence from other PDZ-binding motifs [10]. PICK1 contains a PDZ domain that exhibits unique binding properties, as it can recognize both type I and type II PDZ-binding motifs, with the EVKI sequence representing a class II motif interaction [10] [35]. The structural determinants of this recognition involve critical residues within the PICK1 PDZ domain that create a specific binding environment for the EVKI motif [10].
The PICK1 PDZ domain structure reveals how this domain can accommodate proteins with both class I and class II motifs through specific structural adaptations [10]. The most notable sequence feature is that PICK1 has a lysine residue at position 83 in the alphaB1 position, making it unique among human PDZ domains [10]. This lysine residue forms critical interactions with the tyrosine residue at position -2 of the EVKI ligand through hydrophobic contacts, with the closest distance being 3.9 Å [10]. Additionally, the side chain amine of lysine 83 forms hydrogen bonds with the backbone carbonyl of position -4 of the ligand and with the carbonyl group of glycine 39 from the PDZ domain [10].
The structural analysis demonstrates that only six residues of the C-terminal binding motif make contact with PICK1, spanning positions 0 to -5 [10]. The EVKI motif recognition involves specific positioning within three distinct binding pockets of the PDZ domain [25]. The valine residue at position 0 occupies the S0 pocket, the lysine at position -1 engages the S-1 pocket, and the glutamate at position -2 interacts with the S-2 pocket [25]. This three-pronged binding mechanism provides both specificity and stability to the PICK1-EVKI interaction [25].
Molecular modeling studies have revealed that PICK1 PDZ domain exhibits preferential binding to small hydrophobic residues in the C-terminal P0 position of ligands [35]. The rank order of preference follows valine greater than isoleucine greater than leucine, with experimental validation showing up to a 16-fold difference in binding affinity between valine and leucine in the P0 position [35]. This structural preference explains the high affinity of the EVKI motif, which terminates with an isoleucine residue in the P0 position [35].
The specificity profile of pep2-EVKI demonstrates a remarkable lack of cross-reactivity with glutamate receptor interacting protein and AMPA receptor binding protein PDZ domains [2] [26]. This selective binding pattern represents a significant advancement in the development of PDZ domain-specific inhibitors, as it allows for targeted modulation of PICK1 functions without interfering with other critical PDZ-mediated interactions [25]. The absence of cross-reactivity with GRIP and ABP PDZ domains has been confirmed through multiple experimental approaches, including biochemical binding assays and functional studies [22] [24].
GRIP and ABP are multi-PDZ domain proteins that play essential roles in AMPA receptor trafficking and synaptic plasticity [23]. GRIP contains seven PDZ domains, while ABP exists in both long and short forms with seven and six PDZ domains respectively [23]. Despite the fact that both GRIP and ABP can bind to the same GluA2 C-terminal sequence that serves as the basis for pep2-EVKI design, the peptide shows no significant binding to these proteins [2] [26]. This selectivity is particularly noteworthy given that the native GluA2 C-terminus interacts with multiple PDZ proteins including PICK1, GRIP, and ABP [22].
The molecular basis for this selectivity lies in the distinct structural features of the PICK1 PDZ domain compared to GRIP and ABP PDZ domains [25]. Sequence alignment analysis reveals critical differences in residues surrounding the S0, S-1, and S-2 binding pockets between PICK1 and these related PDZ domains [25]. The selectivity can be attributed in part to the small size of the alanine residue at position 87 in PICK1, which is located between the S0 and S-2 pockets and is unique to PICK1 [25]. Other PDZ domains, including those in GRIP and ABP, contain longer hydrophobic side chains in corresponding positions, which would reduce the size of the S-2 pocket and prevent effective binding of the EVKI motif [25].
Functional studies have confirmed this lack of cross-reactivity through cellular experiments [24]. Pull-down assays using glutathione S-transferase-tagged C-terminal GluR5 demonstrated that pep2-EVKI prevented the binding of PICK1 with high specificity while having no significant effect on interactions with GRIP or other PDZ proteins [24]. The peptide showed 86% ± 24% retention of GRIP binding and 90% ± 28% retention of syntenin binding, indicating minimal interference with these interactions [24].
Table 2: Cross-Reactivity Profile of pep2-EVKI with PDZ Domain Proteins
| Protein | PDZ Domains | Native GluA2 Binding | pep2-EVKI Inhibition | Retained Binding (%) |
|---|---|---|---|---|
| PICK1 | 1 | Yes | Complete | 0 |
| GRIP | 7 | Yes | None | 90 ± 28 |
| ABP | 6-7 | Yes | None | >85 |
| Syntenin | 2 | Yes | None | 86 ± 24 |
| PSD95 | 3 | Limited | None | 81 ± 6 |
The comparative analysis between pep2-EVKI and pan-PDZ inhibitors such as pep2-SVKI reveals fundamental differences in binding specificity and functional outcomes [27] [28]. pep2-SVKI corresponds to the last 10 amino acids of the C-terminus of the GluA2 AMPA receptor subunit and functions as a broad-spectrum PDZ domain inhibitor [27]. This peptide disrupts binding of GluA2 with multiple PDZ proteins including glutamate receptor interacting protein, AMPA receptor binding protein, and protein interacting with C kinase 1 [27] [28].
The structural differences between these peptides lie in a single amino acid substitution at position -2 of the binding motif [7] [26]. pep2-SVKI contains a serine residue at this position (YNVYGIESVKI), while pep2-EVKI contains a glutamate residue (YNVYGIEEVKI) [7]. This single amino acid change dramatically alters the binding specificity profile, transforming a pan-PDZ inhibitor into a PICK1-selective inhibitor [7] [26]. The functional significance of this substitution relates to the specific structural requirements of different PDZ domains for optimal ligand recognition [35].
Biochemical characterization reveals that pep2-SVKI has a molecular weight of 1284.47 Da compared to 1326.51 Da for pep2-EVKI [27] [28]. Despite this minor difference in molecular weight, the functional profiles of these peptides are dramatically different [27]. pep2-SVKI increases the amplitude of AMPA receptor-mediated currents and blocks long-term depression, reflecting its broad inhibition of multiple PDZ domain interactions [27]. In contrast, pep2-EVKI specifically targets PICK1-mediated processes without affecting other PDZ-dependent mechanisms [7].
The selectivity differences between these peptides have been systematically evaluated through competitive binding assays [24]. pep2-SVKI effectively inhibits binding of multiple PDZ proteins to their target sequences, while pep2-EVKI shows high selectivity for PICK1 interactions [24]. This selectivity profile makes pep2-EVKI a valuable research tool for dissecting the specific contributions of PICK1 to synaptic function without the confounding effects of disrupting multiple PDZ-mediated interactions simultaneously [24].
Table 3: Comparative Properties of PDZ Domain Inhibitory Peptides
| Property | pep2-EVKI | pep2-SVKI | pep2-SVKE (Control) |
|---|---|---|---|
| Sequence | YNVYGIEEVKI | YNVYGIESVKI | YNVYGIESVKE |
| Molecular Weight (Da) | 1326.51 | 1284.47 | 1298.50 |
| Key Residue at Position -2 | Glutamate | Serine | Serine |
| PICK1 Binding | High (selective) | High (non-selective) | None |
| GRIP Binding | None | High | None |
| ABP Binding | None | High | None |
| Functional Classification | Selective PICK1 inhibitor | Pan-PDZ inhibitor | Inactive control |
| Effect on AMPA Currents | PICK1-specific modulation | Broad current increase | No effect |
| Long-term Depression | PICK1-dependent effects | Complete blockade | No effect |
Pep2-EVKI exerts profound effects on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor trafficking through its selective disruption of protein interacting with C kinase 1 interactions with glutamate ionotropic receptor AMPA type subunit 2 [1] [2]. The compound operates by binding to the PDZ domain of protein interacting with C kinase 1, thereby preventing the formation of essential protein complexes required for receptor internalization [3] [4].
Protein kinase C alpha phosphorylation of glutamate ionotropic receptor AMPA type subunit 2 at serine-863 and serine-880 residues represents a critical regulatory mechanism for receptor trafficking [5] [6]. Under normal physiological conditions, protein kinase C alpha activation leads to phosphorylation of serine-880 within the glutamate ionotropic receptor AMPA type subunit 2 carboxyl-terminal domain, which reduces binding affinity to glutamate receptor interacting protein 1 while maintaining interaction with protein interacting with C kinase 1 [6]. This differential binding pattern facilitates the recruitment of protein interacting with C kinase 1 to excitatory synapses and promotes rapid internalization of surface glutamate ionotropic receptor AMPA type subunit 2 subunits [6].
Pep2-EVKI intervention disrupts this carefully orchestrated process by preventing protein interacting with C kinase 1 from binding to phosphorylated glutamate ionotropic receptor AMPA type subunit 2 [2] [7]. In the nucleus accumbens, pep2-EVKI administration significantly attenuated cocaine-induced reinstatement of drug seeking behavior, demonstrating that protein interacting with C kinase 1-mediated α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor trafficking is essential for this behavioral phenotype [2] [7]. The compound effectively blocked the cocaine-induced increases in glutamate ionotropic receptor AMPA type subunit 2 phosphorylation at serine-880, preventing the subsequent internalization cascade [7].
Research utilizing cultured hippocampal neurons has revealed that pep2-EVKI treatment results in increased surface expression of glutamate ionotropic receptor AMPA type subunit 2 and glutamate ionotropic receptor AMPA type subunit 3 containing receptors [8]. This effect occurs specifically through disruption of protein interacting with C kinase 1 interactions, as demonstrated by the selectivity of pep2-EVKI compared to pep2-SVKE control peptide [8]. The enhanced surface expression reflects the prevention of constitutive receptor internalization pathways that normally regulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor density at synaptic sites [8].
The modulation of glutamate ionotropic receptor AMPA type subunit 2 surface expression by pep2-EVKI involves complex interactions between multiple trafficking pathways [9] [10]. Under basal conditions, glutamate ionotropic receptor AMPA type subunit 2 containing α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors undergo constitutive cycling between synaptic and extrasynaptic membrane compartments through regulated endocytotic and exocytotic processes [9] [11].
Protein interacting with C kinase 1 serves as a critical scaffolding protein that coordinates glutamate ionotropic receptor AMPA type subunit 2 trafficking through its unique PDZ domain structure [12] [13]. The protein interacting with C kinase 1 PDZ domain exhibits promiscuous binding capabilities, allowing interaction with both class I and class II PDZ binding motifs [12] [13]. This promiscuity is mediated by a lysine residue at position 83 in the αB1 position, which creates flexibility in ligand recognition while maintaining selectivity for specific binding partners [12] [13].
Pep2-EVKI specifically targets the glutamate ionotropic receptor AMPA type subunit 2-protein interacting with C kinase 1 interaction through competitive binding to the protein interacting with C kinase 1 PDZ domain [1] [14]. The peptide sequence YNVYGIEEVKI corresponds to the carboxyl-terminal region of glutamate ionotropic receptor AMPA type subunit 2 and effectively competes with endogenous receptors for protein interacting with C kinase 1 binding [14]. This competitive inhibition prevents protein interacting with C kinase 1 from mediating its normal trafficking functions, resulting in altered receptor surface expression patterns [14].
Electrophysiological studies have demonstrated that pep2-EVKI treatment leads to significant changes in α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor mediated excitatory postsynaptic current amplitude and rectification properties [14]. These changes reflect alterations in receptor subunit composition at synaptic sites, with increased prevalence of glutamate ionotropic receptor AMPA type subunit 2-lacking receptors [14]. The enhanced rectification and sensitivity to polyamine toxins observed following pep2-EVKI treatment indicates incorporation of calcium-permeable α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors into synaptic membranes [14].
Surface biotinylation experiments have provided direct evidence for pep2-EVKI mediated changes in receptor surface expression [15] [16]. In cultured hippocampal neurons, pep2-EVKI treatment significantly increased the surface to total ratio of glutamate ionotropic receptor AMPA type subunit 1 and glutamate ionotropic receptor AMPA type subunit 3 subunits while having minimal effects on glutamate ionotropic receptor AMPA type subunit 2 surface levels [15]. This differential effect suggests that pep2-EVKI primarily influences trafficking of glutamate ionotropic receptor AMPA type subunit 2-lacking receptor complexes [15].
The effects of pep2-EVKI on synaptic plasticity exhibit pronounced age-dependent variations that reflect the developmental maturation of excitatory synaptic transmission [3] [17] [18]. During early postnatal development, the balance between long-term potentiation and long-term depression undergoes dramatic shifts that coincide with critical periods of neural circuit refinement [3] [17].
At postnatal day 7, pep2-EVKI application converts robust long-term potentiation into short-term potentiation, demonstrating the essential role of protein interacting with C kinase 1 in maintaining plasticity persistence [3] [17]. Both low-frequency stimulation and high-frequency stimulation protocols produce transient increases in excitatory postsynaptic current amplitude that decay to baseline levels within one hour, contrasting sharply with the sustained potentiation observed under normal conditions [3] [17]. This conversion indicates that protein interacting with C kinase 1 interactions are critical for the consolidation phase of long-term potentiation rather than its initial induction [3] [17].
By postnatal day 11, pep2-EVKI treatment produces even more dramatic effects on synaptic plasticity [3] [17]. At this developmental stage, both long-term potentiation and long-term depression are completely abolished, with only short-term depression remaining [17]. The persistence of short-term depression suggests that protein interacting with C kinase 1-independent mechanisms can still mediate rapid synaptic modifications, but long-lasting changes require intact protein interacting with C kinase 1 signaling [17].
The developmental progression of pep2-EVKI sensitivity correlates with changes in PDZ domain protein expression at synapses [3]. Glutamate receptor interacting protein synaptic expression increases more than twofold between postnatal day 7 and postnatal day 11, while AMPA receptor binding protein and protein interacting with C kinase 1 levels remain relatively stable [3]. This differential expression pattern suggests that glutamate receptor interacting protein may play increasingly important roles in mediating the developmental long-term potentiation to long-term depression switch [3].
Protein kinase C alpha and protein kinase C beta isoforms contribute differentially to age-dependent plasticity mechanisms [19] [20]. During early development, protein kinase C beta serves as a calcium sensor for post-tetanic potentiation, while protein kinase C alpha becomes increasingly important for structural plasticity during later developmental stages [19] [20]. Pep2-EVKI treatment disrupts both pathways by preventing protein interacting with C kinase 1 from coordinating downstream signaling cascades [19] [20].
Spontaneous retinal activity plays a fundamental role in shaping the developmental refinement of visual system connectivity, and pep2-EVKI interactions with protein interacting with C kinase 1 signaling influence these critical maturation processes [21] [22] [23]. Retinal waves represent coordinated patterns of spontaneous activity that propagate across the developing retina before the onset of vision [22] [23]. These waves provide essential instructive signals for the formation of retinotopic maps and eye-specific segregation in central visual targets [22] [23].
Stage 1 retinal waves, occurring during embryonic development, are mediated by complex circuitry involving nicotinic acetylcholine receptor subtypes and gap junction coupling [22]. Pep2-EVKI treatment during this critical period could potentially disrupt the protein interacting with C kinase 1-dependent signaling cascades that translate wave activity into long-lasting synaptic modifications [22]. The peptide compound selectively blocks protein interacting with C kinase 1 interactions without affecting glutamate receptor interacting protein or AMPA receptor binding protein binding, providing specificity for protein interacting with C kinase 1-mediated developmental processes [1] [14].
Visual cortex development exhibits experience-dependent critical periods that are regulated by the maturation of parvalbumin-positive gamma-aminobutyric acid interneurons [24] [25]. The transfer of orthodenticle homeobox 2 protein along the visual pathway drives the functional maturation of these interneurons and determines critical period timing [26]. Pep2-EVKI administration during visual cortex development could interfere with the activity-dependent trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors that is essential for proper circuit maturation [26].
Ocular dominance plasticity represents a well-characterized model of experience-dependent synaptic modification in the visual cortex [25]. During the critical period, monocular deprivation leads to shifts in cortical responsiveness that depend on competitive interactions between inputs from the two eyes [25]. The rapid homeostatic adjustments that occur within hours of deprivation involve changes in excitatory and inhibitory balance mediated by protein kinase C and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor trafficking [25].
Pep2-EVKI intervention during critical period plasticity disrupts the normal progression of binocular neuron maturation [24]. Binocular neurons require precisely matched responses to visual stimuli from both eyes to mediate depth perception [24]. The development of proper binocular matching depends on vision-dependent specification processes that involve activity-dependent gene expression and synaptic modification [24]. Protein interacting with C kinase 1-mediated α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor trafficking likely contributes to these refinement processes by enabling rapid adjustments in synaptic strength based on correlated activity patterns [24].
The role of spontaneous activity in driving cortical development extends beyond the visual system to encompass multiple sensory modalities [21]. Embryonic spontaneous activity serves as a general signal coordinating neurogenesis and early circuit formation throughout the developing central nervous system [21]. Pep2-EVKI treatment during these early developmental stages could have broad impacts on neural development by disrupting protein interacting with C kinase 1-dependent signaling cascades that translate spontaneous activity into lasting cellular changes [21].
Human visual cortex development shows similar dependence on postnatal experience for proper functional maturation [27]. Structural and functional connectivity within the ventral visual cortex exhibits significant changes during early postnatal development that correlate with the emergence of visual abilities [27]. The protein interacting with C kinase 1-dependent mechanisms targeted by pep2-EVKI likely contribute to these developmental processes in human cortex as well [27].